

Roflumilast-d4 (CAS number 1398065-69-4): A Technical Guide

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Compound of Interest

Compound Name: Roflumilast-d4

Cat. No.: B602538

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Roflumilast-d4**, a deuterated analog of the phosphodiesterase 4 (PDE4) inhibitor, Roflumilast. This document is intended for use by researchers, scientists, and professionals in drug development who are utilizing **Roflumilast-d4** as an internal standard in pharmacokinetic and bioanalytical studies.

Core Compound Information

Roflumilast-d4 is a stable isotope-labeled version of Roflumilast, where four hydrogen atoms on the cyclopropyl methoxy group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Roflumilast in biological matrices.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of **Roflumilast-d4**.

Property	Value	References
CAS Number	1398065-69-4	[1][2][3]
Molecular Formula	C ₁₇ H ₁₀ D ₄ Cl ₂ F ₂ N ₂ O ₃	[4][5]
Molecular Weight	407.23 g/mol	[1][2]
Appearance	White to Off-White Solid	[3]
Purity	Typically >95% (HPLC)	[5]
Isotopic Enrichment	≥99% deuterated forms (d ₁ -d ₄)	[4]
Solubility	DMF: 30 mg/ml; DMSO: 20 mg/ml; Ethanol: 10 mg/ml	[4]
Storage Conditions	-20°C	[4][5]

Synonyms and Chemical Names

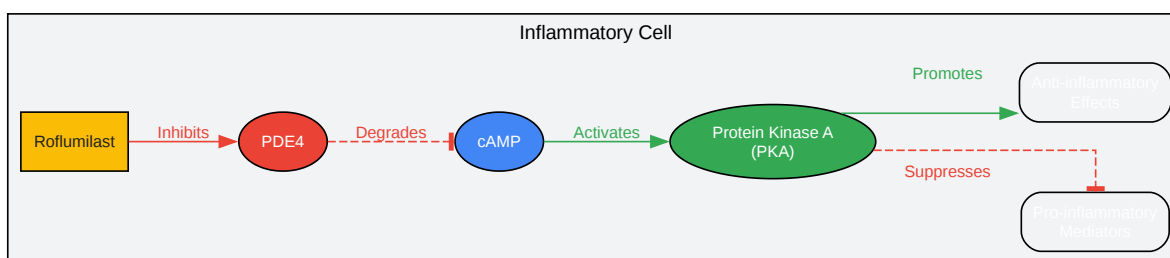
For clarity and cross-referencing, a list of synonyms and formal chemical names for **Roflumilast-d4** is provided below.

Type	Name	References
IUPAC Name	N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]benzamide	[1]
Synonym	3-((cyclopropyl-2,2,3,3-d4)methoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide	[4]
Synonym	Daxas-d4	[1]
Synonym	B 9302-107-d4	[1]
Synonym	BY 217-d4	[1]
Synonym	BYK 20869-d4	[1]

Mechanism of Action of Roflumilast

Roflumilast, the non-deuterated parent compound, is a selective inhibitor of phosphodiesterase 4 (PDE4).[6] Understanding its mechanism of action is crucial for interpreting pharmacokinetic and pharmacodynamic data where **Roflumilast-d4** is used as a tracer. PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[7] By inhibiting PDE4, Roflumilast increases intracellular cAMP levels, leading to the modulation of various downstream signaling pathways involved in inflammation.[6]

The following diagram illustrates the signaling pathway affected by Roflumilast.



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Caption: Roflumilast inhibits PDE4, increasing cAMP levels and leading to anti-inflammatory effects.

Experimental Protocols

Roflumilast-d4 is primarily used as an internal standard in bioanalytical methods for the quantification of Roflumilast and its active metabolite, Roflumilast N-oxide, in biological samples such as plasma. The following is a detailed methodology for a typical LC-MS/MS assay.

Bioanalytical Method for Roflumilast Quantification using LC-MS/MS

This protocol is adapted from a validated method for the determination of Roflumilast and its N-oxide in guinea pig plasma.[8]

1. Sample Preparation (Protein Precipitation)

- To 100 μ L of plasma sample, add an appropriate amount of **Roflumilast-d4** working solution as the internal standard.
- Add 200 μ L of acetonitrile containing 1% formic acid to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Inject a 2.5 μ L aliquot into the LC-MS/MS system.

2. Liquid Chromatography Conditions

- LC System: Ultra-Performance Liquid Chromatography (UPLC) system
- Column: UPLC BEH C18 (2.1 mm \times 50 mm, 1.7 μ m)[8]
- Mobile Phase A: 0.2% formic acid in water
- Mobile Phase B: 0.2% formic acid in acetonitrile[8]
- Flow Rate: 0.5 mL/min[8]
- Gradient Program:
 - 0-0.3 min: 30% B
 - 0.3-1.2 min: 30-45% B

- 1.2-2.0 min: 45-55% B
- 2.0-3.0 min: 55-70% B
- 3.0-4.0 min: Re-equilibrate at 30% B[8]
- Column Temperature: 40°C
- Autosampler Temperature: 10°C

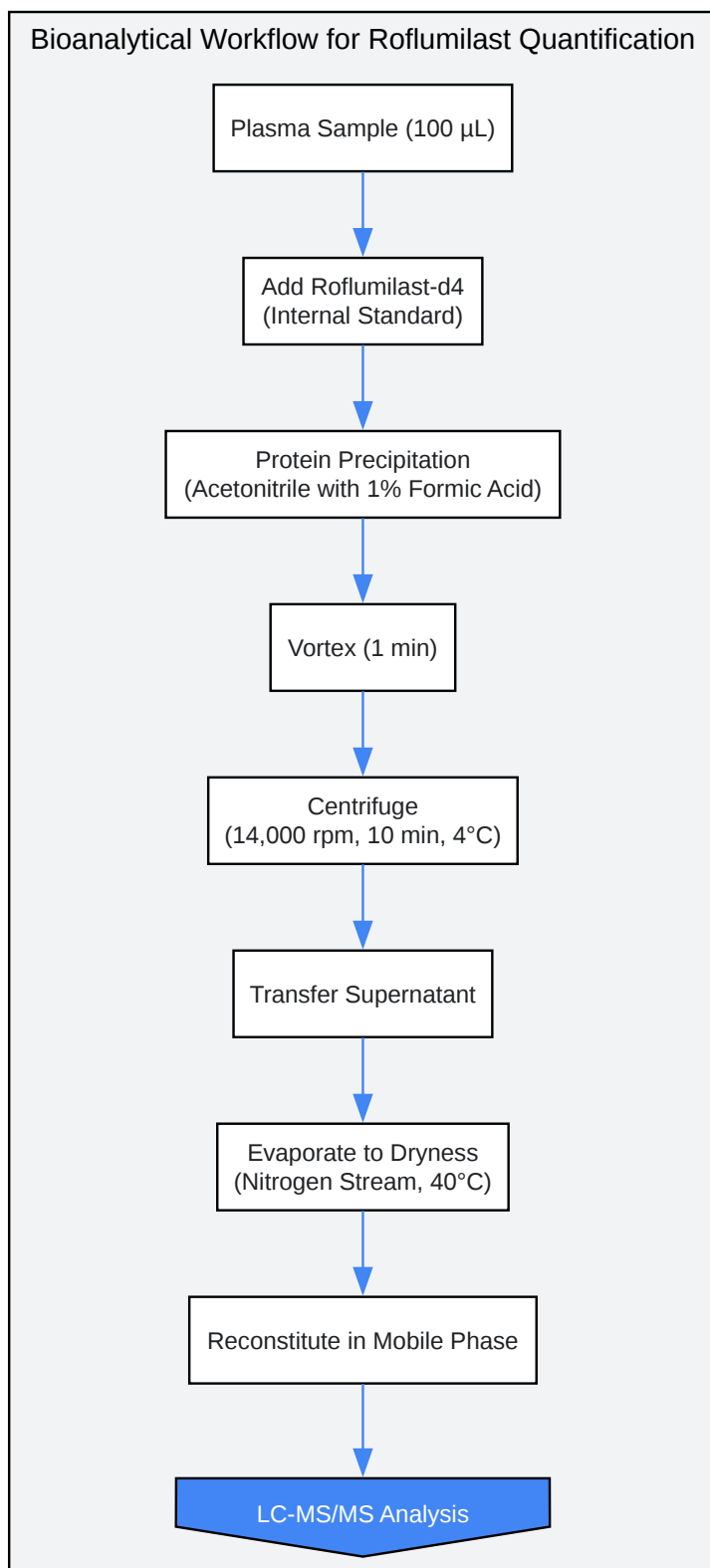
3. Mass Spectrometry Conditions

- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Positive[8]
- Multiple Reaction Monitoring (MRM) Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
Roflumilast	403.12	187.06	30	25
Roflumilast-d4	407.13	245.11	30	25
Roflumilast N-oxide	419.12	187.04	30	25

- Source Temperature: 150°C
- Desolvation Temperature: 500°C
- Desolvation Gas Flow: 1000 L/hr
- Cone Gas Flow: 150 L/hr

The following diagram outlines the experimental workflow for the bioanalytical method.



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Caption: Workflow for the extraction and analysis of Roflumilast from plasma samples.

Synthesis of Roflumilast-d4

Detailed, step-by-step synthesis protocols for **Roflumilast-d4** are generally proprietary to the manufacturers and are not publicly available. However, the synthesis would involve the use of a deuterated starting material for the introduction of the deuterium atoms onto the cyclopropyl group. A plausible synthetic route would involve the preparation of deuterated cyclopropanemethanol, which is then used in the etherification step during the synthesis of the Roflumilast molecule.

Conclusion

Roflumilast-d4 (CAS 1398065-69-4) is an essential tool for the accurate quantification of Roflumilast in biological matrices. Its high isotopic purity and chemical similarity to the parent compound make it an excellent internal standard for LC-MS/MS-based bioanalytical methods. This guide provides the core technical information and a detailed experimental protocol to aid researchers and drug development professionals in their studies involving Roflumilast.

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